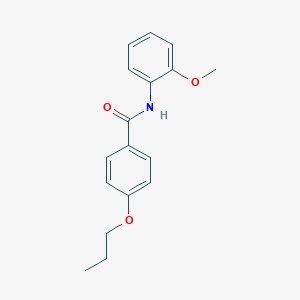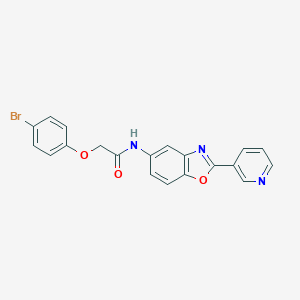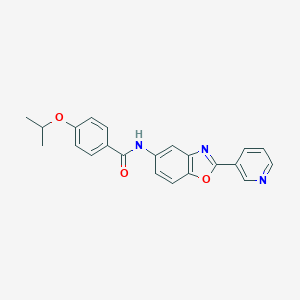![molecular formula C22H33NO2 B245145 5-[Tert-butyl(2-hydroxyethyl)amino]-1-cyclopentyl-1-phenylpent-3-yn-1-ol](/img/structure/B245145.png)
5-[Tert-butyl(2-hydroxyethyl)amino]-1-cyclopentyl-1-phenylpent-3-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[Tert-butyl(2-hydroxyethyl)amino]-1-cyclopentyl-1-phenylpent-3-yn-1-ol is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is also known as TAK-659 and is classified as a kinase inhibitor. The purpose of
Mecanismo De Acción
TAK-659 works by inhibiting the activity of specific kinases that are involved in cell signaling pathways. These kinases include Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. By inhibiting these kinases, TAK-659 disrupts the signaling pathways that are essential for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, TAK-659 has been shown to reduce inflammation and improve immune function. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using TAK-659 in lab experiments is its specificity for certain kinases. This allows researchers to target specific signaling pathways and study their effects on cellular processes. However, one limitation of using TAK-659 is its potential for off-target effects. Like all kinase inhibitors, TAK-659 can inhibit other kinases besides its intended targets, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on TAK-659. One area of interest is the development of combination therapies that incorporate TAK-659 with other drugs to enhance its anticancer effects. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to TAK-659 treatment. Additionally, researchers are exploring the potential use of TAK-659 in the treatment of other diseases besides cancer, such as autoimmune disorders and inflammatory diseases.
Conclusion:
In conclusion, TAK-659 is a promising compound that has potential applications in scientific research. Its specificity for certain kinases makes it a valuable tool for studying cellular signaling pathways, and its anticancer effects make it a potential candidate for cancer therapy. While there are limitations to using TAK-659 in lab experiments, its favorable pharmacokinetic profile and potential for combination therapies make it an exciting area of research for the future.
Métodos De Síntesis
The synthesis method for TAK-659 involves several steps. The first step is the reaction of tert-butyl (2-bromoethyl) carbamate with cyclopentylacetylene in the presence of a palladium catalyst. The resulting product is then reacted with phenylacetylene in the presence of a copper catalyst. The final step involves the reduction of the resulting alkyne with lithium aluminum hydride to yield TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the treatment of cancer. TAK-659 has been shown to inhibit the growth of cancer cells by targeting specific kinases that are involved in the proliferation and survival of cancer cells.
Propiedades
Fórmula molecular |
C22H33NO2 |
|---|---|
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
5-[tert-butyl(2-hydroxyethyl)amino]-1-cyclopentyl-1-phenylpent-3-yn-1-ol |
InChI |
InChI=1S/C22H33NO2/c1-21(2,3)23(17-18-24)16-10-9-15-22(25,20-13-7-8-14-20)19-11-5-4-6-12-19/h4-6,11-12,20,24-25H,7-8,13-18H2,1-3H3 |
Clave InChI |
VZTIQIZAOFOTOF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(CCO)CC#CCC(C1CCCC1)(C2=CC=CC=C2)O |
SMILES canónico |
CC(C)(C)N(CCO)CC#CCC(C1CCCC1)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenoxyacetamide](/img/structure/B245063.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide](/img/structure/B245064.png)
![N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B245065.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B245068.png)



![4-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B245073.png)
![N-[4-(butyrylamino)-2-chlorophenyl]-2-furamide](/img/structure/B245074.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B245078.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B245079.png)


![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B245084.png)